molecular formula C29H27BrN2O4S B297219 N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide

Numéro de catalogue B297219
Poids moléculaire: 579.5 g/mol
Clé InChI: WGFAJLZZEFEJGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Mécanisme D'action

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide inhibits the AKT pathway by binding to the active site of AKT. This prevents the phosphorylation of downstream targets of AKT, leading to inhibition of cell survival, growth, and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to inhibit tumor growth in animal models. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide is its specificity for the AKT pathway. This makes it a valuable tool for studying the role of this pathway in cancer cells. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for research on N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide. One direction is to study the potential use of the compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of the compound in other diseases that involve dysregulation of the AKT pathway, such as diabetes and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method of the compound and improve its solubility for use in lab experiments.
In conclusion, N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide is a promising compound for cancer therapy that has been extensively studied for its potential use in inhibiting the AKT pathway. Its specificity and minimal toxicity make it a valuable tool for studying the role of this pathway in cancer cells. Future research directions include investigating its use in combination with other cancer therapies and optimizing its synthesis method for use in lab experiments.

Méthodes De Synthèse

The synthesis method of N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide involves several steps. The first step involves the reaction of 4-bromobenzene sulfonamide with 4-methylbenzylamine to form the intermediate compound. The intermediate compound is then reacted with 4-(benzyloxy)benzaldehyde to form the final product.

Applications De Recherche Scientifique

N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide has been extensively studied for its potential use in cancer treatment. It is a small molecule inhibitor that targets the protein kinase B (AKT) pathway. This pathway is involved in cell survival, growth, and proliferation, and is frequently dysregulated in cancer cells. Inhibition of this pathway has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.

Propriétés

Formule moléculaire

C29H27BrN2O4S

Poids moléculaire

579.5 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C29H27BrN2O4S/c1-22-7-9-23(10-8-22)19-32(37(34,35)28-17-11-25(30)12-18-28)20-29(33)31-26-13-15-27(16-14-26)36-21-24-5-3-2-4-6-24/h2-18H,19-21H2,1H3,(H,31,33)

Clé InChI

WGFAJLZZEFEJGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

SMILES canonique

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.